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Compound of Interest

Compound Name: 2-Phenyl-4-penten-2-ol

Cat. No.: B3023627

An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol: Properties, Synthesis, and Reactivity

Abstract

2-Phenyl-4-penten-2-ol is a tertiary allylic alcohol of significant interest in organic synthesis. Its
unique structural combination—a tertiary alcohol, a phenyl group, and a terminal alkene—offers
a versatile platform for the development of more complex molecules. This guide provides a
comprehensive overview of its chemical and physical properties, detailed spectroscopic
analysis, a robust protocol for its synthesis, and an exploration of its characteristic reactivity.
The content herein is intended for researchers, chemists, and professionals in drug
development and materials science who wish to leverage this compound as a strategic
synthetic intermediate.

Chemical Identity and Molecular Structure

2-Phenyl-4-penten-2-ol is characterized by a central quaternary carbon bonded to a phenyl
ring, a methyl group, a hydroxyl group, and an allyl group. This structure is fundamental to its
chemical behavior, conferring both stability through the phenyl ring and high reactivity via the
allylic alcohol and terminal double bond functionalities.

Key Identifiers:

¢ I[UPAC Name: 2-Phenyl-4-penten-2-ol
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Molecular Formula: C11H140[1]

Molecular Weight: 162.23 g/mol [1]

CAS Numbers: 4743-74-2 (most common), 61077-65-4 (NIST)[1][2]

InChl Key: BELRNEPYFJINSPN-UHFFFAOY SA-N[1]

Caption: 2D Structure of 2-Phenyl-4-penten-2-ol.

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its
properties are summarized in the table below, compiled from various chemical suppliers and

databases.
Property Value Source(s)
Physical State Liquid [3]
Appearance CoIorIfess. to Yellow to Orange 3]
clear liquid
Boiling Point 100 °C at 17 mmHg [4]
Density 0.99 g/cm?3 [4]
Refractive Index (n2°/D) ~1.53 [3]
Flash Point 66 °C (Combustible liquid) [3]
pKa (Predicted) 14.29 + 0.29 [4]
LogP (Predicted) 2.47 [4]

Room Temperature (<15°C,
Storage Temperature [3]
cool, dark place)

Spectroscopic Profile
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Spectroscopic analysis is critical for confirming the identity and purity of 2-Phenyl-4-penten-2-
ol. The expected spectral features are detailed below.

'H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen
environments in the molecule.

Aromatic Protons (CeHs): A multiplet typically appearing between & 7.2-7.5 ppm, integrating
to 5H.

 Vinyl Protons (=CH- and =CH3z): A complex multiplet system between & 5.0-6.0 ppm. The
internal methine proton (=CH-) will appear further downfield and show coupling to the
terminal methylene protons.

« Allylic Methylene Protons (-CH2-CH=): A doublet adjacent to the vinyl group, expected
around o 2.5-2.8 ppm, integrating to 2H.

o Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-
dependent, typically between & 1.5-2.5 ppm.

o Methyl Protons (-CHs): A sharp singlet upfield, around & 1.5 ppm, integrating to 3H.

3C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon backbone and functional groups.

Aromatic Carbons: Multiple signals between & 125-145 ppm. The quaternary carbon
attached to the alcohol group will be the most downfield.

 Vinyl Carbons: Two signals in the alkene region, with the terminal =CH2 appearing around o
118 ppm and the internal =CH- around & 135 ppm.

e Quaternary Alcohol Carbon (C-OH): A signal in the & 70-80 ppm range.
 Allylic Methylene Carbon (-CHz-): A signal around & 45-50 ppm.

e Methyl Carbon (-CHs): An upfield signal around & 25-30 ppm.
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Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[1]

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1, characteristic
of the alcohol hydroxyl group.

e C-H Stretch (Aromatic): Sharp peaks just above 3000 cm~1 (typically 3020-3080 cm™1).
e C-H Stretch (Aliphatic): Peaks just below 3000 cm~1 (typically 2850-2960 cm™1).

e C=C Stretch (Alkene): A medium-intensity peak around 1640 cm~1.

e C=C Stretch (Aromatic): A series of peaks in the 1450-1600 cm~1 region.

e C-O Stretch: A strong peak in the fingerprint region, around 1150-1200 cm~1, corresponding
to the tertiary alcohol C-O bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M*) at
m/z = 162.[1] Key fragmentation patterns would include:

e Loss of a methyl group (-15): A fragment at m/z = 147.

e Loss of an allyl group (-41): A prominent fragment at m/z = 121, corresponding to the stable
[Ph-C(OH)CHs]* cation.

» Loss of water (-18): A fragment at m/z = 144, though this can be a low-intensity peak for
tertiary alcohols.

Synthesis: An Experimental Protocol

The most direct and reliable synthesis of 2-Phenyl-4-penten-2-ol is achieved via the
nucleophilic addition of an allyl organometallic reagent to acetophenone. The following protocol
is based on established Grignard-type reactions, which are foundational in organic chemistry.

[4115]

Reaction: Acetophenone + Allyimagnesium Bromide - 2-Phenyl-4-penten-2-ol

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C61077654&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C61077654&Mask=80
https://www.benchchem.com/product/b3023627?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL490691.htm
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_2_Phenylpentane_for_Researchers_and_Drug_Development_Professionals.pdf
https://www.benchchem.com/product/b3023627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

@are Anhydrous Reac@

Assemble under N2 atmosphere

Reactants:
- Acetophenone
- Allylmagnesium Bromide (in THF)

Step 1: Nucleophilic Addition

- Add acetophenone dropwise to Grignard reagent
- Maintain temperature at 0°C

Exothermic reaction control

Step 2: Reaction Progression
- Allow to warm to room temperature
- Stir for 2-4 hours

Decompose excess Grignard

Step 3: Quenching
- Cool back to 0°C
- Slowly add saturated aq. NHaCl

Isolate crude product

Step 4: Work-up
- Separate organic layer
- Extract aqueous layer with Et2O
- Combine organic extracts

Remove impurities

Step 5: Purification
- Dry with Na2SOa4
- Filter and concentrate
- Purify via column chromatography or vacuum distillation

Final Product:
2-Phenyl-4-penten-2-ol

Click to download full resolution via product page

Caption: Workflow for the Synthesis of 2-Phenyl-4-penten-2-ol.
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Step-by-Step Methodology

Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir
bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry
nitrogen.

Reagent Charging: Allyimagnesium bromide (1.1 equivalents, typically 1.0 M in THF) is
charged into the reaction flask via cannula transfer. The flask is cooled to 0°C in an ice-water
bath.

Substrate Addition: Acetophenone (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran
(THF) and added to the dropping funnel. This solution is added dropwise to the stirred
Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed
10°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and
prevent side reactions like enolization.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is
allowed to warm to room temperature. It is stirred for an additional 2-4 hours until TLC or
GC-MS analysis indicates complete consumption of the starting material.

Quenching: The flask is re-cooled to 0°C, and the reaction is carefully quenched by the slow,
dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
Trustworthiness: Using NH4Cl provides a mildly acidic quench that effectively hydrolyzes the
magnesium alkoxide salt without causing acid-catalyzed dehydration of the tertiary alcohol
product.

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer
is collected, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

Purification: The resulting crude oil is purified by either vacuum distillation or flash column
chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-
Phenyl-4-penten-2-ol.

Chemical Reactivity and Synthetic Potential
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The reactivity of 2-Phenyl-4-penten-2-ol is dominated by its tertiary allylic alcohol moiety. This
functionality is prone to reactions involving the formation of a highly stabilized carbocation.

~
Sn1 Substitution
(e.g., with HBr)
Allylic Carbocation R o
-~ E1 Elimination
(Resonance Stabilized) (Deh;/ d:atk;n)
B Oxidative C-C Cleavage Acetophenone
(Co(Ily/Air) p
/

\_

Key Reactions

Acidic
Conditions (H*)

2-Phenyl-4-penten-2-ol

Click to download full resolution via product page
Caption: Key reaction pathways for 2-Phenyl-4-penten-2-ol.

» Reactions via Carbocation Intermediate: In the presence of acid, the hydroxyl group is
readily protonated and departs as water, forming a tertiary allylic carbocation. This
intermediate is resonance-stabilized across the phenyl ring and the adjacent double bond,
making it highly susceptible to nucleophilic attack (Sn1) or elimination (E1).[6] This reactivity
allows for the synthesis of various substituted derivatives.

o Oxidative Cleavage: While tertiary alcohols are generally resistant to oxidation, the allylic
nature of this compound permits specific transformations.[7] For instance, cobalt-catalyzed
aerobic systems can achieve oxidative cleavage of the C-C bond between the quaternary
carbon and the allyl group, regenerating the acetophenone precursor.[8] This can be a
strategic de-allylation step in a multi-step synthesis.

o Cyclization Reactions: Under certain conditions, particularly basic ones, intramolecular
cyclization can occur.[9] The hydroxyl group can, for example, participate in reactions leading
to the formation of cyclic ethers, leveraging the proximity of the double bond.
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o Alkene Reactions: The terminal double bond can undergo all typical alkene reactions, such
as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, provided that the
tertiary alcohol is protected or that reaction conditions are chosen to be chemoselective.

Applications in Research and Drug Development

While direct applications of 2-Phenyl-4-penten-2-ol are not widely documented, its structure
makes it a valuable intermediate for several fields:

e Pharmaceutical Synthesis: The phenylpentanol scaffold is present in various biologically
active molecules. This compound can serve as a starting point for creating libraries of
derivatives for screening. Related vicinal amino alcohols are of significant interest for
developing novel therapeutic agents.[10]

o Natural Product Synthesis: The tertiary allylic alcohol motif is a key feature in numerous
natural products, some of which exhibit anti-cancer properties.[11] This compound can be
used as a model system or a building block in the total synthesis of such complex molecules.

e Fragrance and Flavor Industry: The structurally related aldehyde, 2-phenyl-4-pentenal, is
used as a flavoring agent.[12] 2-Phenyl-4-penten-2-ol could be explored as a precursor to
new fragrance and flavor compounds through functional group transformations.

Safety and Handling

2-Phenyl-4-penten-2-ol is classified as a combustible liquid and requires appropriate handling
procedures.[3]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

o Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use in a well-
ventilated area or a chemical fume hood. Avoid breathing vapors.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

» Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to
extinguish.[3]
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Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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